molecular formula C15H16O3 B106007 1-(4-Phenoxyphenoxy)-2-propanol CAS No. 57650-78-9

1-(4-Phenoxyphenoxy)-2-propanol

Cat. No. B106007
CAS RN: 57650-78-9
M. Wt: 244.28 g/mol
InChI Key: RVAHBQKJLFMRFE-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenoxy)-2-propanol is also known as Pyriproxyfen . It is a pesticide found to be effective against a variety of insects . It was introduced to the US in 1996 to protect cotton crops against whitefly and has also been found useful for protecting other crops . It is also used as a prevention for flea control on household pets, for killing indoor and outdoor ants and roaches .


Synthesis Analysis

The synthesis of 1-(4-Phenoxyphenoxy)-2-propanol involves the preparation of the intermediate used for oxidation, 1-(4-methyl phenoxy),4-phenoxy benzene by the nucleophilic condensation process starting from commonly available materials .


Molecular Structure Analysis

The molecular formula of 1-(4-Phenoxyphenoxy)-2-propanol is C20H19NO3 . The structure is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

1-(4-Phenoxyphenoxy)-2-propanol is a white to pale yellow solid or a colorless to yellow clear liquid . It has a relative molecular mass of 321.37 g/mol .

Scientific Research Applications

Enzymatic Synthesis and Resolution

  • Enzyme-Catalyzed Hydrolysis : The compound has been used in enzymatic hydrolysis to prepare enantiomerically pure juvenile hormone analogues. Specific enzymes, such as lipases, have been studied for their ability to preferentially hydrolyze certain enantiomers of this compound (Nishizawa et al., 1997).
  • Enantioselective Acylation : It's involved in enantioselective acylation processes, highlighting the compound's importance in creating chiral molecules for various applications (Miyazawa et al., 2001).

Chemical Synthesis and Analysis

  • Alkylation Reactions : It's used in alkylation reactions of phenol with 1-propanol, showing its relevance in organic synthesis and catalysis (Sato et al., 1999).
  • Synthesis and Characterization : Research has been conducted on the synthesis and analysis of 1-(4-Phenoxyphenoxy) propyl-2-ol, focusing on reaction conditions and product characterization (Gao Yong-hong, 2005).

Environmental and Biological Applications

  • Bioremediation of Bisphenol A : The compound has been studied in the context of bioremediation, particularly in the metabolism of Bisphenol A, an environmental contaminant (Chhaya & Gupte, 2013).
  • Photodegradation Studies : Its role in the photodegradation of certain herbicides in aqueous solutions has been explored, showing its potential in environmental chemistry (Vione et al., 2010).

Safety And Hazards

Pyriproxyfen has low acute toxicity . At elevated doses exceeding 5000 mg/kg of body weight, pyriproxyfen affects the liver in mice, rats, and dogs . It also changes cholesterol levels, and may cause modest anemia at high doses . The CLP Regulation ensures that the hazards presented by chemicals are clearly communicated to workers and consumers in the European Union through classification and labeling of chemicals .

Future Directions

Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold, which has different properties from diaryl ethers . In this paper, the bioactivities, structure-activity relationships, and mechanism of compounds containing phenoxypyridine were summarized, which may help to explore the lead compounds and discover novel pesticides with potential bioactivities .

properties

IUPAC Name

1-(4-phenoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-12(16)11-17-13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAHBQKJLFMRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenoxyphenoxy)-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Nishizawa, Y Ohgami, N Matsuo, H Kisida… - Enzyme and microbial …, 1997 - Elsevier
Enzyme-catalyzed hydrolysis of 1-(4-phenoxyphenoxy)-2-propyl acetate (1a) was examined in a two-liquid phase reaction system of water and the insoluble substrate for the …
Number of citations: 11 www.sciencedirect.com
H Hirohara, M Nishizawa - Bioscience, biotechnology, and …, 1998 - academic.oup.com
Efficient biochemical processes were developed for the synthesis of several chiral alcohol and acid intermediates of insecticides by a combination of strictly stereoselective hydrolytic …
Number of citations: 54 academic.oup.com
C Zhang, H Liu, D Liu, L Wang, J Gao, Z Zhou… - Chirality, 2016 - Wiley Online Library
Pyriproxyfen is a chiral insecticide, and over 10 metabolites have been identified in the environment. In this work the separations of the enantiomers of pyriproxyfen and its six chiral …
Number of citations: 11 onlinelibrary.wiley.com
H Danda, T Nagatomi, A Maehara, T Umemura - Tetrahedron, 1991 - Elsevier
Several kinds of optically active secondary alcohols (S)-2, which are important intermediates of bioactive compounds, were prepared from the corresponding racemic acetate (±)-1 in …
Number of citations: 64 www.sciencedirect.com

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